molecular formula C23H21NO2 B2875578 4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one CAS No. 1164552-66-2

4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one

Cat. No.: B2875578
CAS No.: 1164552-66-2
M. Wt: 343.426
InChI Key: HMLQPPDYDWEYNE-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one” consists of a buten-2-one group attached to a phenyl group and a benzyloxyanilino group. The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight of the compound is 343.42 .

Scientific Research Applications

Facile Synthesis and Structural Analysis

Research into the synthesis and structural analysis of related compounds provides insights into their potential applications. For instance, the facile synthesis of oligo(N-phenyl-m-aniline)s demonstrates the utility of these compounds in creating materials with unique electronic and structural properties. The ability of these materials to adopt helical structures and exhibit high-spin cationic states underlines their potential in designing novel organic electronic materials (Ito et al., 2002).

Thermal Behavior and Liquid Crystalline Properties

The study of non-symmetric dimers reveals the impact of mesogenic linking units and terminal substituents on thermal behavior and the formation of liquid crystalline phases. These findings are crucial for the development of new materials with tailored properties for applications in displays and sensors (Yeap et al., 2015).

Optical Applications and Spectroscopic Investigations

The synthesis and spectroscopic investigation of azomethine dyes, including derivatives of 4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one, highlight their potential in optical applications. These studies provide valuable insights into the electronic properties and the behavior of these compounds in various solvents, contributing to their use in color-changing materials and sensors (Shahab et al., 2017).

Advanced Materials and Dendrimer Synthesis

The development of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit showcases the versatility of these compounds in creating highly structured and functionalized nanomaterials. These dendrimers exhibit unique supramolecular behaviors and have potential applications in drug delivery, imaging, and as components in nanodevices (Morar et al., 2018).

Mechanism of Action

The mechanism of action of “4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one” is not specified in the available resources. It’s important to note that the compound is intended for research use only.

Properties

IUPAC Name

(Z)-3-phenyl-4-(4-phenylmethoxyanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-18(25)23(20-10-6-3-7-11-20)16-24-21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-16,24H,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQPPDYDWEYNE-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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